molecular formula C9H10N2O3 B13796654 2-[(2-Aminoacetyl)amino]benzoic acid

2-[(2-Aminoacetyl)amino]benzoic acid

Cat. No.: B13796654
M. Wt: 194.19 g/mol
InChI Key: HZYCLELWSFMAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Aminoacetyl)amino]benzoic acid is an organic compound that features both amino and carboxyl functional groups It is a derivative of benzoic acid, where the amino group is attached to the second carbon of the benzene ring, and an additional aminoacetyl group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-[(2-Aminoacetyl)amino]benzoic acid involves a one-pot synthesis approach. This method is operationally simple, environmentally friendly, and provides high yields. The synthesis typically involves the reaction of 2-aminobenzoic acid with an appropriate acylating agent under controlled conditions . The reaction conditions often include the use of a base-promoted aerobic cascade reaction, which facilitates the formation of the desired product with high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Aminoacetyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoacetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminoacetyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(2-aminoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H10N2O3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14)

InChI Key

HZYCLELWSFMAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.